10-(4-Methoxyphenyl)benzo[h]quinoline
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Overview
Description
10-(4-Methoxyphenyl)benzo[h]quinoline: is a heterocyclic aromatic compound that belongs to the benzoquinoline family This compound is characterized by the presence of a methoxyphenyl group attached to the benzo[h]quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methoxyphenyl)benzo[h]quinoline can be achieved through cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired benzo[h]quinoline derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 10-(4-Methoxyphenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
10-(4-Methoxyphenyl)benzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 10-(4-Methoxyphenyl)benzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Benzo[h]quinoline: The parent compound without the methoxyphenyl group.
Benzo[c]acridine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 10-(4-Methoxyphenyl)benzo[h]quinoline is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and enhances its potential biological activities compared to its analogs .
Properties
Molecular Formula |
C20H15NO |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)benzo[h]quinoline |
InChI |
InChI=1S/C20H15NO/c1-22-17-11-9-14(10-12-17)18-6-2-4-15-7-8-16-5-3-13-21-20(16)19(15)18/h2-13H,1H3 |
InChI Key |
QWZBTLHKAPIXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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